molecular formula C14H19N3O2 B2821395 tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate CAS No. 2108725-02-4

tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate

Cat. No.: B2821395
CAS No.: 2108725-02-4
M. Wt: 261.325
InChI Key: POTIMLBFMXADQN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate is a synthetic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazo[1,5-a]pyridine scaffold is a versatile structure that can be modified to enhance its pharmacological properties, making it a valuable target for drug discovery and development.

Properties

IUPAC Name

tert-butyl N-(2-imidazo[1,5-a]pyridin-3-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)15-8-7-12-16-10-11-6-4-5-9-17(11)12/h4-6,9-10H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIMLBFMXADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the ethyl linker: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the imidazo[1,5-a]pyridine core or the carbamate group.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new chemical entities.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl N-(2-{imidazo[1,5-a]pyridin-3-yl}ethyl)carbamate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

    Imidazo[1,2-a]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms within the ring. It is known for its antifungal and antibacterial properties.

    Imidazo[1,2-b]pyridazine: This derivative has a different ring fusion pattern and exhibits distinct biological activities, including anti-inflammatory and anticancer effects.

    Imidazo[1,2-c]pyrimidine: This compound has a pyrimidine ring fused to the imidazole core and is studied for its antiviral and antitumor properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbamate group, which can influence its pharmacokinetic and pharmacodynamic properties.

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